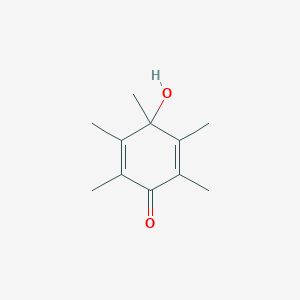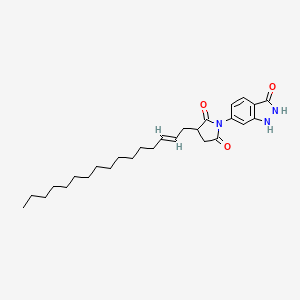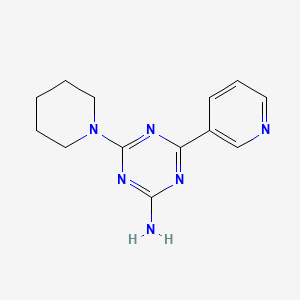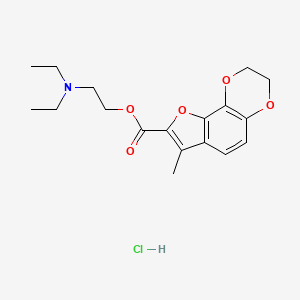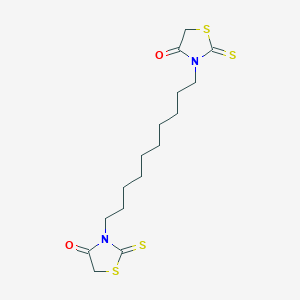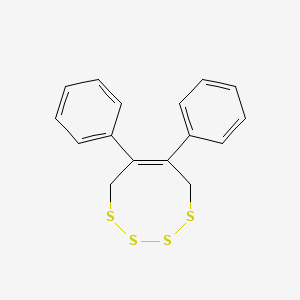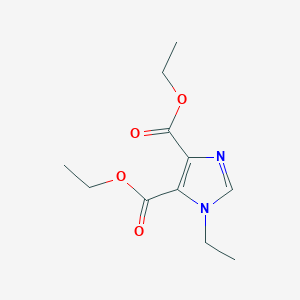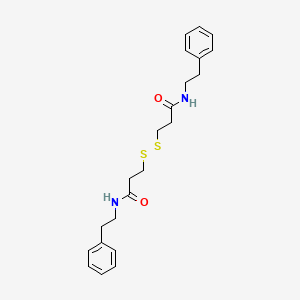
Propanamide, 3,3'-dithiobis[N-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-]: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propanamide backbone with a dithiobis linkage and phenylethyl groups, making it an interesting subject for research in organic chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] typically involves the reaction of propanamide derivatives with dithiobis reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis linkage to thiol groups.
Substitution: The phenylethyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] is studied for its potential as a cross-linking agent in protein chemistry. It can be used to stabilize protein structures and study protein-protein interactions.
Medicine: The compound’s ability to form stable linkages makes it a candidate for drug development, particularly in designing molecules that can target specific proteins or enzymes.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] involves its ability to form covalent bonds with target molecules. The dithiobis linkage allows for the formation of disulfide bonds, which can stabilize or modify the structure of proteins and other biomolecules. This compound can interact with thiol groups in proteins, leading to cross-linking and stabilization of protein structures.
Comparaison Avec Des Composés Similaires
Dithiobispropionimidate: Another compound with a similar dithiobis linkage but different substituents.
Dithiodipropionamide: Shares the dithiobis linkage but has different amide groups.
3,3’-Disulfanediyldipropanamide: Similar structure with variations in the substituents.
Uniqueness: Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] is unique due to its specific combination of a propanamide backbone, dithiobis linkage, and phenylethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
33312-15-1 |
|---|---|
Formule moléculaire |
C22H28N2O2S2 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
3-[[3-oxo-3-(2-phenylethylamino)propyl]disulfanyl]-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C22H28N2O2S2/c25-21(23-15-11-19-7-3-1-4-8-19)13-17-27-28-18-14-22(26)24-16-12-20-9-5-2-6-10-20/h1-10H,11-18H2,(H,23,25)(H,24,26) |
Clé InChI |
ARMVIITUFSKTFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)CCSSCCC(=O)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)
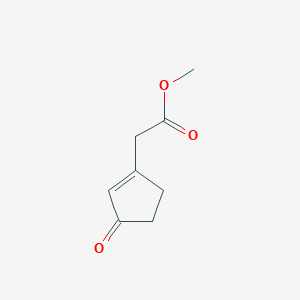
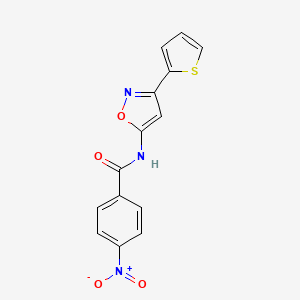

![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)
![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)

